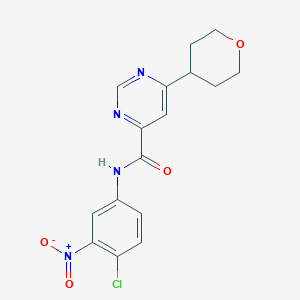
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CNOPX, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of study, including cancer research and drug development. In
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide disrupts the synthesis of DNA and RNA in cancer cells, leading to their death. This mechanism of action has been studied extensively and has been shown to be effective in various cancer cell lines.
Biochemical and Physiological Effects:
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have minimal toxicity and side effects in vitro and in vivo studies. It has been found to selectively target cancer cells and spare normal cells, making it a promising candidate for cancer therapy. N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in other areas of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency against cancer cells, its minimal toxicity, and its ability to distinguish cancer cells from normal cells. However, N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its low solubility in water and its instability in certain conditions. These limitations have been addressed in various studies through modifications to the synthesis method and formulation of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of focus is the development of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide-based anticancer drugs, which may have improved efficacy and selectivity compared to current treatments. Another area of focus is the use of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide as a diagnostic tool for cancer, which may improve early detection and treatment outcomes. Additionally, N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide may have potential applications in other areas of medicine, such as inflammation and immunology. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide for clinical use.
Synthesemethoden
The synthesis of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-chloro-3-nitroaniline with oxan-4-ylamine and pyrimidine-4-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been optimized and modified in various studies to improve the yield and purity of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively target cancer cells and distinguish them from normal cells.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-2-1-11(7-15(12)21(23)24)20-16(22)14-8-13(18-9-19-14)10-3-5-25-6-4-10/h1-2,7-10H,3-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGJMHQEKZTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

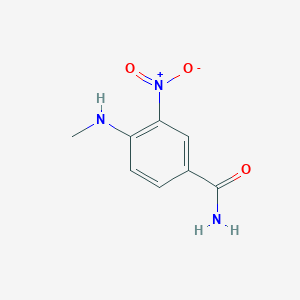
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)
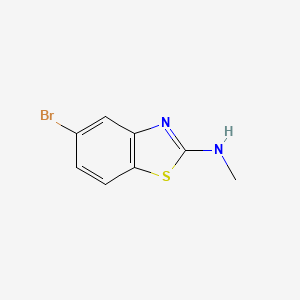

![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)
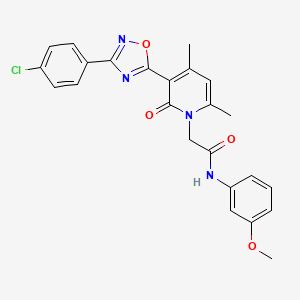
![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2885051.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

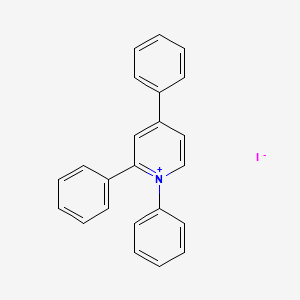
![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)
